(2s,4r)-4-Methoxyproline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

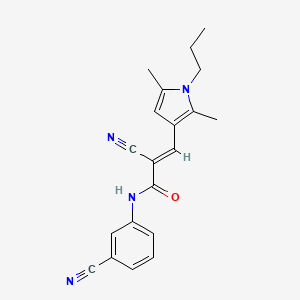

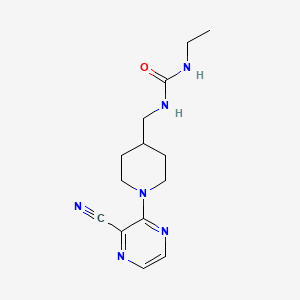

“(2S,4R)-4-Methoxyproline” is a chemical compound with the molecular formula C6H11NO3 . It is also known as L-Proline, 4-methoxy-, (4R)-; (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid; trans-(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid .

Molecular Structure Analysis

The molecular weight of “(2S,4R)-4-Methoxyproline” is 145.16 . The molecular structure includes a pyrrolidine ring with a methoxy group at the 4R position and a carboxylic acid group at the 2S position .Aplicaciones Científicas De Investigación

NMR Probing and Medicinal Chemistry

(2S,4R)-4-Methoxyproline and related derivatives are used in the synthesis of peptides for sensitive detection by 19F NMR. These derivatives exhibit distinct conformational preferences, beneficial in probes and medicinal chemistry applications (Tressler & Zondlo, 2014).

Protein Stability and Conformational Effects

Studies on peptides and proteins containing (2S,4R)-4-Methoxyproline derivatives have shown that these compounds can significantly impact protein stability. The presence of such derivatives in proteins like the villin headpiece subdomain (HP36) affects the proline-aromatic interaction and the overall stability of the protein structure (Zheng, Lin, & Horng, 2010).

Polyproline Helix Conformation

Research on the stereoelectronic effects of (2S,4R)-4-Methoxyproline on polyproline helices indicates that substituents at the 4-position of proline, like the methoxy group, can influence the transition between polyproline type I and type II helices. This finding is crucial for understanding the role of these effects in protein folding and stability (Chiang, Lin, & Horng, 2009).

Collagen Model Systems

(2S,4R)-4-Methoxyproline has been used in the study of collagen model systems to understand the impact of hydroxylation on proline residues. This research provides insights into how modifications of proline residues can affect the conformation and stability of collagen, a major structural protein in many biological tissues (Shoulders et al., 2010).

Ligand Binding Affinity Modulation

The introduction of (2S,4R)-4-Methoxyproline into proteins like the human Pin1 WW domain has been shown to affect the protein's folding stability and ligand-binding affinity. This demonstrates the potential of using such derivatives to modulate protein functions in biological systems (Tang, Lin, & Horng, 2014).

Propiedades

IUPAC Name |

(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKXUOGQKYKTH-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](NC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s,4r)-4-Methoxyproline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)

![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2506155.png)

![1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2506161.png)

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)